2-(1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)quinoline-4-carboxamide
Overview
Description
2-(1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a benzodioxole moiety, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials might include quinoline derivatives, benzodioxole derivatives, and tetrahydropyrimidine derivatives. The synthetic route may involve:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.
Introduction of the Benzodioxole Moiety: This step might involve electrophilic aromatic substitution or cross-coupling reactions.
Formation of the Tetrahydropyrimidine Ring: This can be synthesized through Biginelli reaction or other cyclization methods.
Coupling Reactions: The final step involves coupling the different moieties to form the target compound, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Green Chemistry: Implementing environmentally friendly solvents and reagents.
Process Optimization: Streamlining the synthesis to minimize steps and maximize yield.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a pharmacophore. Its structural features could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its potential interactions with enzymes or receptors might lead to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials. Its unique properties might be harnessed for applications in electronics, coatings, or polymers.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)quinoline-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core.
Benzodioxole Derivatives: Compounds such as piperonyl butoxide contain the benzodioxole moiety.
Tetrahydropyrimidine Derivatives: Compounds like allopurinol feature the tetrahydropyrimidine ring.
Uniqueness
What sets 2-(1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)quinoline-4-carboxamide apart is the combination of these three distinct moieties in a single molecule. This unique structure could confer specific properties and activities not found in simpler analogs.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5/c1-26-20(11-21(28)27(2)23(26)30)25-22(29)15-10-17(24-16-6-4-3-5-14(15)16)13-7-8-18-19(9-13)32-12-31-18/h3-11H,12H2,1-2H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUJMMQOOIHITJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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